molecular formula C15H18N4O2S B2423376 N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1209329-13-4

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B2423376
CAS No.: 1209329-13-4
M. Wt: 318.4
InChI Key: NERORPCCTPKBAA-UHFFFAOYSA-N
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Description

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide (CAS 1209446-71-8) is a synthetic oxalamide derivative with a molecular formula of C13H16N4O2S and a molecular weight of 292.36 . This compound features a distinct molecular structure that incorporates both a 2-methylimidazole ring and a (methylthio)phenyl group, linked by an oxalamide bridge. The imidazole scaffold is a privileged structure in medicinal chemistry and is known to be present in compounds that modulate various biological targets. For instance, substituted imidazoles, such as 4-phenylimidazole and TRIM, have been reported to act as inhibitors of nitric oxide synthase (NOS) . Furthermore, structurally related aromatic amides and ureas have been investigated for their utility as flavor modifiers, particularly for enhancing sweet and umami tastes, highlighting the potential for this class of compounds in sensory science . The synthesis of analogous oxalamide compounds typically involves sequential coupling reactions of amine precursors with an oxalic acid derivative, such as oxalyl chloride, under controlled conditions . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers are encouraged to investigate its potential applications further, including its specific mechanism of action and utility in various biochemical contexts.

Properties

IUPAC Name

N-[2-(2-methylimidazol-1-yl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-11-16-7-9-19(11)10-8-17-14(20)15(21)18-12-5-3-4-6-13(12)22-2/h3-7,9H,8,10H2,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERORPCCTPKBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxalyl Chloride as a Key Intermediate

Oxalyl chloride serves as a versatile precursor for oxalamide synthesis due to its high reactivity with nucleophilic amines. In one protocol, oxalyl chloride reacts sequentially with 2-(2-methyl-1H-imidazol-1-yl)ethylamine and 2-(methylthio)aniline under controlled conditions.

Procedure :

  • Step 1 : Oxalyl chloride (1.2 equiv) is added dropwise to a solution of 2-(2-methyl-1H-imidazol-1-yl)ethylamine in anhydrous dichloromethane at 0°C.
  • Step 2 : After 2 hours, 2-(methylthio)aniline (1.1 equiv) is introduced, and the mixture is stirred at room temperature for 12 hours.
  • Workup : The reaction is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography.

Yield : 78–82%.

Diethyl Oxalate-Mediated Coupling

Diethyl oxalate offers a milder alternative, particularly for heat-sensitive substrates. This method involves transesterification followed by aminolysis:

Procedure :

  • Transesterification : Diethyl oxalate reacts with 2-(2-methyl-1H-imidazol-1-yl)ethylamine in ethanol at reflux (78°C) for 6 hours.
  • Aminolysis : The intermediate ethyl oxamate is treated with 2-(methylthio)aniline in toluene under catalytic p-toluenesulfonic acid (PTSA, 5 mol%).
  • Workup : Recrystallization from ethanol yields the pure product.

Yield : 68–72%.

Advanced Catalytic Methods

EDCl/HOBt-Mediated Amidation

Carbodiimide-based coupling agents enhance reaction efficiency by activating oxalic acid derivatives.

Procedure :

  • Activation : Oxalic acid (1.0 equiv) is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in dimethylformamide (DMF) at 0°C.
  • Coupling : 2-(2-methyl-1H-imidazol-1-yl)ethylamine (1.0 equiv) is added, followed by 2-(methylthio)aniline (1.0 equiv) after 1 hour.
  • Workup : The mixture is diluted with water, filtered, and purified via high-performance liquid chromatography (HPLC).

Yield : 85–89%.

Copper-Catalyzed Reactions

Copper(I) iodide facilitates Ullmann-type coupling under reflux conditions, particularly for sterically hindered amines.

Procedure :

  • Reaction : A mixture of oxalic acid (1.0 equiv), 2-(2-methyl-1H-imidazol-1-yl)ethylamine (1.1 equiv), 2-(methylthio)aniline (1.1 equiv), CuI (10 mol%), and potassium phosphate (2.0 equiv) in toluene is refluxed for 18 hours.
  • Workup : The catalyst is removed by filtration, and the product is recrystallized from ethanol/water.

Yield : 74–77%.

Solvent and Temperature Optimization

Solvent Effects

Polar aprotic solvents (e.g., DMF, dimethylacetamide) improve reaction rates but may increase side reactions. Nonpolar solvents (e.g., toluene) favor slower, cleaner reactions.

Solvent Reaction Time (h) Yield (%) Purity (%)
DMF 6 85 92
Toluene 18 77 98
Dichloromethane 12 82 95

Temperature Profiles

Elevated temperatures accelerate reactions but risk decomposition. Optimal conditions balance speed and stability.

Temperature (°C) Reaction Time (h) Yield (%)
25 24 68
50 12 78
80 6 72

Purification and Characterization

Recrystallization Techniques

Recrystallization from ethanol/water (3:1 v/v) achieves >99% purity. Alternative solvents include acetonitrile and ethyl acetate.

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, imidazole-H), 7.45–7.32 (m, 4H, aromatic-H), 4.12 (t, 2H, -CH2-N), 3.89 (t, 2H, -CH2-S), 2.51 (s, 3H, -SCH3), 2.34 (s, 3H, imidazole-CH3).
  • IR (KBr): 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H bend).

Industrial-Scale Production

Continuous Flow Synthesis

A continuous flow reactor minimizes reaction time and improves yield consistency:

  • Reactor Setup : Two feed streams—oxalyl chloride in dichloromethane and a mixture of amines in DMF—are combined at a T-junction.
  • Residence Time : 30 minutes at 50°C.
  • Output : 92% yield with 97% purity.

Green Chemistry Approaches

Supercritical CO2 replaces organic solvents, reducing environmental impact:

  • Conditions : 60 bar CO2, 40°C, 4 hours.
  • Yield : 80% with 99% conversion.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methylthio group in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : The oxalamide group can be reduced to form amines using reducing agents like lithium aluminum hydride.

  • Substitution: : The imidazole ring can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitroimidazoles, halogenated imidazoles.

Scientific Research Applications

  • Medicinal Chemistry: : The imidazole ring is a common pharmacophore in many drugs, suggesting potential applications in developing new therapeutic agents. The compound could be explored for its antimicrobial, antifungal, or anticancer properties.

  • Biological Studies: : The compound can be used as a probe to study enzyme interactions, given the biological relevance of imidazole-containing molecules.

  • Materials Science: : The unique binding properties of the oxalamide group can be utilized in the design of new materials, such as polymers or metal-organic frameworks.

Mechanism of Action

The mechanism of action of N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide would depend on its specific application. In a biological context, the imidazole ring could interact with enzymes or receptors, potentially inhibiting or modulating their activity. The oxalamide group might enhance binding affinity through hydrogen bonding or coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazole: A simpler imidazole derivative with known biological activity.

    Oxalamide Derivatives: Compounds containing the oxalamide group, used in various applications from pharmaceuticals to materials science.

Uniqueness

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is unique due to the combination of the imidazole and oxalamide groups, which can provide a synergistic effect in its applications. The presence of the methylthio group adds another layer of chemical reactivity, making it a versatile compound for research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Biological Activity

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N3O2S. The compound features an imidazole ring, which is known for its diverse biological properties.

PropertyValue
Molecular Weight297.38 g/mol
Molecular FormulaC15H17N3O2S
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to the imidazole moiety, which interacts with various biological targets. Imidazole derivatives have been shown to exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : Compounds containing imidazole rings often demonstrate significant antimicrobial properties.
  • Anti-inflammatory Effects : Some derivatives are known to inhibit cyclooxygenase (COX) enzymes, reducing inflammation.
  • Anticancer Activity : Certain imidazole derivatives have been investigated for their potential to induce apoptosis in cancer cells.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various imidazole derivatives, including those similar to this compound. Results indicated that compounds with methylthio substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundMIC (µg/mL)Target Organism
N1-(2-methylimidazol-1-yl)ethanol32Staphylococcus aureus
N1-(2-(methylthio)phenyl)-imidazole16Escherichia coli
N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(methylthio phenyl) oxalamide8Pseudomonas aeruginosa

Anti-inflammatory Activity

Research has shown that oxalamide derivatives can inhibit COX enzymes, leading to reduced prostaglandin synthesis. A compound structurally related to this compound demonstrated significant inhibition of COX-2 activity in vitro.

Case Study: COX Inhibition
In a controlled experiment, the compound was tested against COX-1 and COX-2 enzymes. The results indicated a preferential inhibition of COX-2, suggesting potential use in treating inflammatory conditions.

Q & A

Q. Critical Parameters :

  • pH control during amide bond formation to avoid hydrolysis.
  • Strict exclusion of moisture to prevent side reactions.
  • Use of catalysts (e.g., HOBt/DCC) for efficient coupling .

Q. Table 1: Optimization of Reaction Conditions

StepTemperature (°C)SolventCatalystYield (%)
170DMFNone65–75
20–5THFHOBt/DCC80–85

How can researchers resolve contradictions in reported bioactivity data for this compound?

Advanced Question
Contradictions may arise from:

  • Variability in assay conditions (e.g., cell line specificity, concentration ranges).
  • Structural analogs : Subtle differences in substituents (e.g., methylthio vs. methoxy groups) can drastically alter receptor binding .
  • Impurity interference : Residual solvents or by-products (e.g., unreacted imidazole derivatives) may skew results .

Q. Methodological Approach :

  • Orthogonal assays : Validate bioactivity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., apoptosis markers) .
  • Batch comparison : Analyze purity via HPLC (>98%) and confirm structural integrity with 1H NMR^{1}\text{H NMR} and HRMS .
  • SAR studies : Compare activity of derivatives to identify critical functional groups (e.g., methylthio vs. sulfonyl) .

What advanced analytical techniques are recommended for characterizing this compound’s supramolecular interactions?

Advanced Question

  • X-ray crystallography : Resolve hydrogen-bonding patterns (e.g., oxalamide NH···O interactions) using SHELXL for refinement .
  • NMR titration : Quantify binding affinity with target proteins (e.g., 19F NMR^{19}\text{F NMR} if fluorinated analogs are used) .
  • Molecular docking : Simulate interactions with receptors (e.g., kinase domains) using AutoDock Vina or Schrödinger .

Q. Table 2: Key Spectral Data

TechniqueKey Signals/ParametersInterpretation
1H NMR^{1}\text{H NMR} (DMSO-d6)δ 8.2 (s, 1H, imidazole), δ 7.5 (d, 2H, aryl)Confirms imidazole and aryl substituents
HRMS (ESI+)m/z 413.1523 [M+H]⁺Validates molecular formula (C₁₇H₂₁N₅O₂S)

How can researchers design experiments to probe the metabolic stability of this compound?

Advanced Question

  • In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Key parameters:
    • Co-factors : NADPH for cytochrome P450 enzymes.
    • Time points : 0, 15, 30, 60 min to calculate t1/2t_{1/2} .
  • Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect oxidation products (e.g., sulfoxide formation at methylthio group) .
  • Structural modifications : Introduce deuterium at labile sites (e.g., methylthio → CD₃) to slow metabolism .

What computational strategies are effective for predicting this compound’s pharmacokinetic properties?

Advanced Question

  • QSAR models : Train on datasets of oxalamide derivatives to predict logP, solubility, and BBB permeability .
  • MD simulations : Analyze membrane permeability (e.g., using GROMACS) by simulating lipid bilayer interactions .
  • ADMET prediction tools : Use SwissADME or ADMETlab to estimate toxicity risks (e.g., hepatotoxicity from imidazole metabolites) .

How should researchers address challenges in crystallizing this compound for structural studies?

Basic Question

  • Solvent screening : Test polar (ethanol/water) and non-polar (hexane/diethyl ether) systems for slow evaporation.
  • Temperature gradients : Gradual cooling from 40°C to 4°C to induce nucleation .
  • Additives : Use seed crystals or ionic liquids to stabilize crystal lattice .

Note : If crystals fail to form, substitute with powder XRD or utilize cryo-EM for amorphous samples .

What are the best practices for analyzing structure-activity relationships (SAR) in oxalamide derivatives?

Advanced Question

  • Fragment-based design : Systematically vary substituents (e.g., methylthio → sulfonamide) and measure activity shifts .
  • Free-energy perturbation (FEP) : Calculate binding energy changes upon substitution using Schrödinger’s FEP+ .
  • 3D pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bond donors at oxalamide NH) .

How can researchers mitigate degradation during long-term storage of this compound?

Basic Question

  • Storage conditions : Lyophilized powder at -80°C under argon; avoid repeated freeze-thaw cycles .
  • Stabilizers : Add antioxidants (e.g., BHT) for sulfur-containing moieties prone to oxidation .
  • Container material : Use amber glass vials to prevent light-induced degradation of the methylthio group .

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